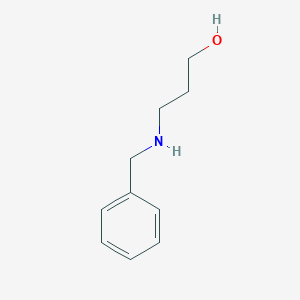

3-(Benzylamino)propan-1-ol

Beschreibung

Nomenclature and Chemical Classification in Research Contexts

Proper identification and classification are fundamental in chemical research. 3-(Benzylamino)propan-1-ol is systematically named and cataloged through internationally recognized systems.

The International Union of Pure and Applied Chemistry (IUPAC) provides a standardized nomenclature for chemical compounds. According to these rules, the official name for this compound is this compound. alfa-labotrial.comnih.govchemspider.comfishersci.ieachemblock.com This name precisely describes its molecular structure: a propan-1-ol backbone where the amino group at the third carbon is substituted with a benzyl (B1604629) group.

In scientific literature and chemical databases, this compound is also known by several synonyms. The most common of these is N-(3-Hydroxypropyl)benzylamine. nih.gov It is also frequently referred to as 3-(N-benzylamino)propanol and N-Benzyl-3-aminopropanol. nih.govchemspider.com For unambiguous identification in research and commercial settings, it is assigned the Chemical Abstracts Service (CAS) Registry Number 4720-29-0. alfa-labotrial.comnih.govfishersci.ieachemblock.comcymitquimica.comchemnet.comoakwoodchemical.combldpharm.com

Table 1: Chemical Identifiers for this compound

| Identifier Type | Identifier |

|---|---|

| IUPAC Name | This compound alfa-labotrial.comnih.govchemspider.comfishersci.ieachemblock.com |

| CAS Number | 4720-29-0 alfa-labotrial.comnih.govfishersci.ieachemblock.comcymitquimica.comchemnet.com |

| Molecular Formula | C₁₀H₁₅NO alfa-labotrial.comnih.govfishersci.iecymitquimica.com |

| Molecular Weight | 165.23 g/mol nih.gov |

| Common Synonyms | N-(3-Hydroxypropyl)benzylamine nih.gov, N-Benzyl-3-aminopropanol alfa-labotrial.comnih.gov, 3-Benzylaminopropanol nih.gov |

Importance and Significance in Chemical Sciences Research

The utility of this compound extends across various domains of chemical synthesis and materials science, primarily due to its adaptable chemical nature.

As a synthetic intermediate, this compound serves as a crucial precursor for the creation of more complex molecules. ontosight.ai Its dual functionality allows it to participate in a wide array of chemical reactions. For example, the hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid, while the secondary amine can undergo N-alkylation or acylation to introduce new functional groups. This reactivity makes it an important component in the synthesis of pharmaceuticals and other specialty chemicals.

Beyond its role as an intermediate, this compound is considered a valuable building block in the construction of intricate molecular architectures. achemblock.comcymitquimica.com Organic building blocks are fundamental units used to assemble larger, more complex structures. cymitquimica.com This compound, with its defined stereochemistry and reactive sites, can be incorporated into larger molecules, contributing to the synthesis of natural products, active pharmaceutical ingredients (APIs), and novel materials. cymitquimica.com For instance, it has been used in cascade strategies for synthesizing heterocyclic compounds like 1,3-oxazinan-2-ones. chinesechemsoc.org Research has also demonstrated its use in the synthesis of medium-sized rings through strategies like nucleophile-induced cascade expansion (NICE), where it acts as a key component to build larger cyclic structures. whiterose.ac.uk

The nitrogen and oxygen atoms in this compound can act as donor atoms, allowing the molecule to function as a ligand that can coordinate with metal ions. This has led to research into its potential for developing novel metal complexes. semanticscholar.orgbcrec.id Such complexes can exhibit significant catalytic activity in various organic transformations. semanticscholar.orgbcrec.idnih.govnih.gov For example, metal complexes involving similar amino alcohol ligands have been shown to catalyze oxidation reactions and A³-coupling reactions (aldehyde-alkyne-amine). semanticscholar.orgmdpi.com The structure of the ligand can be fine-tuned to influence the steric and electronic properties of the metal center, thereby controlling the selectivity and efficiency of the catalytic process. nih.gov Research has shown that this compound can be used as a substrate in reactions catalyzed by metal-organic frameworks to produce other valuable chemicals. chinesechemsoc.org

Exploration in Medicinal Chemistry

The true value of this compound in medicinal chemistry lies not in its own biological activity, but in its role as a structural foundation for the synthesis of novel, biologically active compounds. cymitquimica.com Researchers have successfully incorporated this and structurally similar aminopropanol (B1366323) moieties into various molecular frameworks to develop agents with potential therapeutic applications, including those for neurodegenerative diseases and cancer.

A key strategy in drug design involves using the aminopropanol backbone as a linker or a pharmacophore element that can interact with biological targets. The hydroxyl and amino groups are particularly important for forming hydrogen bonds with the active sites of enzymes or receptors. cymitquimica.com

Detailed Research Findings

Anti-Alzheimer's Agents: In the search for treatments for Alzheimer's disease, researchers have designed and synthesized a series of 2-(benzylamino-2-hydroxyalkyl)isoindoline-1,3-dione derivatives. mdpi.com The design rationale was based on modifying existing cholinesterase inhibitors to also target β-secretase (BACE-1), another key enzyme in the pathology of Alzheimer's. mdpi.com The aminopropanol portion of the molecule, specifically the hydroxyethylamine fragment, was hypothesized to be crucial for interacting with the catalytic aspartic acid residues of BACE-1. mdpi.com A series of fifteen derivatives were synthesized by reacting substituted benzylamines with appropriate epoxides. mdpi.com One of the most promising compounds, 2-(5-(benzylamino)-4-hydroxypentyl)isoindoline-1,3-dione, demonstrated inhibitory activity against acetylcholinesterase, BACE-1, and β-amyloid aggregation. mdpi.comresearchgate.net

Table 1: Synthesis of Selected 2-(3-(Benzylamino)-2-hydroxypropyl)isoindoline-1,3-dione Derivatives

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Yield (%) | Reference |

|---|---|---|---|---|

| 2-(3-(Benzylamino)-2-hydroxypropyl)isoindoline-1,3-dione | C18H18N2O3 | 310.35 | 19.6 | mdpi.com |

| 2-(3-((2-Fluorobenzyl)amino)-2-hydroxypropyl)isoindoline-1,3-dione | C18H17FN2O3 | 328.34 | 26.0 | mdpi.com |

| 2-(3-((3-Chlorobenzyl)amino)-2-hydroxypropyl)isoindoline-1,3-dione | C18H17ClN2O3 | 344.80 | 29.5 | mdpi.com |

| 2-(2-Hydroxy-3-((2-methoxybenzyl)amino)propyl)isoindoline-1,3-dione | C19H20N2O4 | 340.38 | 26.3 | mdpi.com |

Synthesis of Tetrahydroquinolines: The 1,2,3,4-tetrahydroquinoline (B108954) skeleton is a core structure in many biologically active molecules, including natural alkaloids and synthetic drugs. scirp.org Research has shown that N-benzyl-3-anilinopropanamides, which are structurally related to this compound, can serve as precursors for these important heterocyclic compounds. scirp.orgresearchgate.net In one study, substituted 3-anilinopropanamides were first converted to their N-benzyl derivatives. scirp.org Subsequent treatment of the methoxy-substituted derivatives with acetic anhydride (B1165640) led to a facile cyclization, yielding 4-hydroxy-4-N-benzylamino-1,2,3,4-tetrahydroquinolines in yields up to 69%. scirp.orgresearchgate.net This work demonstrates a practical pathway to complex heterocyclic systems using a benzylamino-propane type backbone.

Table 2: Synthesis of N-Benzyl-3-anilinopropanamide Derivatives and Cyclized Products

| Compound Name | Molecular Formula | Yield (%) | Melting Point (°C) | Reference |

|---|---|---|---|---|

| N-Benzyl-3-p-anisidinopropanamide | C17H20N2O2 | 28 | 54-55 | scirp.org |

| 6-Methoxy-4-hydroxy-4-N-benzylamino-1,2,3,4-tetrahydroquinoline | C17H20N2O2 | 69 | 58 | scirp.org |

Anticancer Agents: The aminopropanol moiety has also been explored in the development of novel anticancer agents. researchgate.net In one line of research, scientists synthesized a series of new artemisinin (B1665778) derivatives where an aminopropanol group was attached to the core artemisinin structure. researchgate.net Artemisinin and its derivatives are well-known antimalarial drugs that have also garnered significant interest for their cytotoxic effects against cancer cells. researchgate.netnih.gov The synthesized compounds were evaluated for their anticancer activity against KB (human mouth carcinoma) and HepG2 (human liver cancer) cell lines, with several of the new derivatives showing interesting cytotoxic profiles. researchgate.net

Table 3: Selected Artemisinin Derivatives with Aminopropanol Side Chains

| Derivative | Side Chain Amine | Yield (%) | Appearance | Reference |

|---|---|---|---|---|

| 7e | N-benzylamine | 62 | Colorless oil | researchgate.net |

| 7f | N-methylbenzylamine | 65 | Colorless oil | researchgate.net |

| 7g | Pyrrolidine | 60 | Colorless oil | researchgate.net |

| 7h | Piperidine | 66 | Colorless oil | researchgate.net |

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

3-(benzylamino)propan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO/c12-8-4-7-11-9-10-5-2-1-3-6-10/h1-3,5-6,11-12H,4,7-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQJXSIOFSZYGMH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNCCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00197065 | |

| Record name | 3-(Benzylamino)propanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00197065 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4720-29-0 | |

| Record name | 3-(Benzylamino)-1-propanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4720-29-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(Benzylamino)propanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004720290 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4720-29-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=17283 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-(Benzylamino)propanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00197065 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(benzylamino)propanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.918 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Reaction Pathways for 3 Benzylamino Propan 1 Ol

Established Synthetic Routes

The synthesis of 3-(Benzylamino)propan-1-ol is commonly achieved through several reliable and well-documented methods. These routes, including nucleophilic substitution and reductive amination, are fundamental in organic synthesis and provide consistent access to the target compound.

Nucleophilic Substitution Reactions

One of the most direct and frequently employed methods for synthesizing this compound is through the nucleophilic substitution reaction between benzylamine (B48309) and a 3-halopropanol derivative, such as 3-chloro-1-propanol (B141029) or 3-bromo-1-propanol.

The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. In this process, the nitrogen atom of benzylamine, possessing a lone pair of electrons, acts as the nucleophile. It attacks the electron-deficient carbon atom bonded to the halogen in the 3-halopropanol. This attack occurs from the backside relative to the leaving group (the halide ion), leading to a transition state where the nitrogen-carbon bond is forming concurrently with the carbon-halogen bond breaking. The reaction results in the formation of a benzylammonium halide salt, which is then neutralized by a base to yield the final product, this compound. The use of a base is crucial to deprotonate the amine after alkylation, driving the reaction to completion.

The efficiency and yield of the nucleophilic substitution are highly dependent on the reaction conditions. Polar aprotic solvents are generally preferred as they can solvate the cation but not the nucleophile, thus increasing the nucleophile's reactivity. The choice of base, temperature, and the specific halogen on the propanol (B110389) derivative are also critical factors.

Table 1: Influence of Reaction Parameters on Nucleophilic Substitution

| Parameter | Typical Conditions/Options | Influence on Reaction |

|---|---|---|

| Substrate | 3-chloro-1-propanol, 3-bromo-1-propanol | Reactivity follows the order I > Br > Cl for the leaving group. |

| Solvent | Acetonitrile (B52724) (ACN), Dimethylformamide (DMF) | Polar aprotic solvents are preferred to enhance nucleophilicity. |

| Base | Potassium Carbonate (K₂CO₃), Triethylamine (TEA) | Neutralizes the formed ammonium (B1175870) salt, driving the equilibrium. |

| Temperature | 40–85 °C (Reflux) | Higher temperatures increase the reaction rate but can lead to side products. whiterose.ac.uk |

| Catalyst | Sodium Iodide (NaI) | Can be added to convert alkyl chlorides/bromides to more reactive iodides. |

Reductive Amination Approaches

Reductive amination is another versatile and widely used method for preparing this compound. vulcanchem.comlookchem.com This process typically involves two main steps: the initial reaction between an amine and a carbonyl compound to form an imine or enamine intermediate, followed by the reduction of this intermediate to the target amine.

For the synthesis of this compound, this can be achieved by reacting benzylamine with 3-hydroxypropanal (B37111) or by reacting 3-aminopropan-1-ol with benzaldehyde (B42025). chembk.comsci-hub.se The reaction is carried out in the presence of a reducing agent. Mild reducing agents are preferred as they selectively reduce the iminium ion in the presence of the carbonyl group. Sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (STAB) are particularly effective for this purpose. sci-hub.se The reaction pH is often controlled, typically maintained around 6, to facilitate iminium ion formation without deactivating the amine nucleophile. sci-hub.se

Table 2: Comparison of Reagents in Reductive Amination

| Carbonyl Source | Amine Source | Reducing Agent | Typical Solvent | Key Features |

|---|---|---|---|---|

| Benzaldehyde | 3-Amino-1-propanol | NaBH₃CN sci-hub.se | Methanol (B129727) (MeOH) | Requires pH control (e.g., with acetic acid) to favor iminium formation. sci-hub.se |

| 3-Hydroxypropanal | Benzylamine | NaBH₄ | Dichloromethane (DCM) | A common alternative pathway. |

Amine Exchange Reactions

While less common for this specific synthesis, amine exchange reactions can also be utilized to form N-benzyl derivatives. In this type of reaction, a primary or secondary amine displaces another amine from a compound. For example, substituted 3-anilinopropanamides have been successfully converted to their N-benzyl derivatives through an uncatalyzed amine exchange reaction by heating them with benzylamine. scirp.orgresearchgate.net This process is often driven by using a large excess of the displacing amine (benzylamine) or by removing the displaced amine from the reaction mixture to shift the equilibrium. This route highlights the utility of benzylamine in displacing other amines to form more stable products. scirp.orgresearchgate.net

Advanced Synthetic Strategies

Beyond the classical methods, advanced synthetic strategies are being explored. A notable example is a cascade strategy for synthesizing 1,3-oxazinan-2-ones using CO₂, an aminopropanol (B1366323), and an alkynol, where this compound is used as the aminopropanol substrate. chinesechemsoc.org This reaction is catalyzed by a copper-based metal-organic framework (MOF) in the presence of DBU as a base and DMF as the solvent at 80 °C. chinesechemsoc.org In this process, the hydroxyl group of this compound is deprotonated and acts as the nucleophile. chinesechemsoc.org While the final product is not the amino alcohol itself, this methodology showcases its use as a key building block in complex, catalyzed, multi-component reactions, representing a modern approach to its chemical utility. chinesechemsoc.org

Continuous Flow Synthesis Methodologies

Continuous flow chemistry has emerged as a powerful technique for chemical synthesis, offering enhanced process control, safety, and scalability compared to traditional batch methods. researchgate.net The application of flow chemistry is particularly advantageous for rapid reaction optimization, production, and the discovery of new synthetic methodologies. researchgate.net

While specific continuous flow synthesis protocols solely dedicated to this compound are not extensively detailed in the provided literature, the principles are widely applied to structurally similar compounds. For instance, a continuous chemo-enzymatic synthesis of ethyl (S)-3-(benzylamino)butanoate, a closely related precursor, has been successfully developed. beilstein-journals.org This process utilized a sequence of a plug-flow reactor (PFR) for the initial chemical step, followed by a packed-bed reactor containing an immobilized enzyme for the subsequent transformation. beilstein-journals.org Such a multi-step continuous flow setup demonstrates the potential for integrating chemical and enzymatic reactions to produce complex amino compounds with high efficiency. beilstein-journals.org The development of continuous flow processes for related compounds like 3-(benzylmethylamino)-1-propanol (B1329533) addresses the need for industrial-scale synthesis, highlighting the importance of this methodology. smolecule.com These examples underscore the feasibility of designing a continuous flow process for this compound, likely involving the reductive amination of 3-aminopropan-1-ol with benzaldehyde or the reaction of benzylamine with a suitable three-carbon synthon in a flow reactor system.

Catalytic Synthesis Approaches

Catalysis is central to the efficient synthesis of this compound and its derivatives, offering pathways with improved yields and selectivities.

Metal-Organic Frameworks (MOFs) are crystalline porous materials constructed from metal ions or clusters linked by organic ligands. researchgate.net Their high surface area and tunable structures make them promising heterogeneous catalysts for a variety of organic transformations. scispace.com

A notable application of MOF catalysis involving this compound is in the cascade synthesis of 1,3-oxazinan-2-ones from CO2, aminopropanol, and alkynol. chinesechemsoc.org In a model study, a copper-based MOF (designated as 1 in the study) was used to catalyze the reaction between this compound and 2-methylbut-3-yn-2-ol with CO2. chinesechemsoc.org The MOF played a critical role, demonstrating high catalytic activity. chinesechemsoc.org The optimal conditions for this transformation were identified, highlighting the efficiency of the MOF catalyst in conjunction with a co-catalyst. chinesechemsoc.org

| Parameter | Condition |

|---|---|

| Catalyst | Cu-based MOF (1) |

| Catalyst Loading | 2.8 mol % (based on Cu) |

| Base | DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) |

| Base Loading | 20 mol % |

| Temperature | 80 °C |

| Pressure | Atmospheric |

| Time | 16 h |

| Product Yield | up to 81% |

The study demonstrated that the MOF catalyst was crucial for the reaction, achieving a turnover number (TON) of 28.9 and a turnover frequency (TOF) of 1.8 h⁻¹. chinesechemsoc.org This catalytic system exemplifies the potential of MOFs in facilitating complex multi-component reactions involving this compound.

Stereoselective Synthesis of Derivatives (e.g., anti- and syn-aminopropanols)

The synthesis of stereochemically defined aminopropanols is of great interest in medicinal chemistry. Methodologies for the stereoselective synthesis of anti- and syn-aminopropanol derivatives often rely on the ring-opening of cyclic precursors like aziridines or the reduction of β-lactams. beilstein-journals.orgbeilstein-journals.org

One effective strategy involves the use of 2-aryl-3-(hydroxymethyl)aziridines as versatile intermediates. beilstein-journals.orgresearchgate.net The regio- and stereoselective ring-opening of these aziridines can lead to either anti- or syn-aminopropanol derivatives. For example, heating trans-2-aryl-3-(hydroxymethyl)aziridines in methanol results in the formation of anti-2-amino-3-aryl-3-methoxypropan-1-ols. beilstein-journals.orgresearchgate.net Alternatively, treatment with para-toluenesulfonic acid in an aqueous solvent system furnishes anti-2-amino-1-arylpropan-1,3-diols. beilstein-journals.orgbeilstein-journals.org The selectivity is rationalized by an SN2-type ring-opening at the C2 position, which is stabilized by the benzylic group. beilstein-journals.orgbeilstein-journals.org

The synthesis of the corresponding syn-diastereomers can be achieved by starting with the appropriate cis-β-lactam, which can be converted to a cis-aziridine. beilstein-journals.org Subsequent ring-opening under acidic conditions can selectively yield syn-aminopropanols. beilstein-journals.org This demonstrates that both anti- and syn-diastereomers can be selectively prepared by choosing the appropriate starting stereoisomer of the precursor. beilstein-journals.orgbeilstein-journals.org Another approach involves the nucleophilic difluoromethylation of homochiral α-dibenzylamino aldehydes, where the solvent was found to play a crucial role in controlling the diastereoselectivity, with apolar solvents like toluene (B28343) favoring the formation of the anti-isomer. cas.cn

Reaction Mechanism Investigations of this compound Formation

Understanding the reaction mechanism is crucial for optimizing synthetic protocols. A combination of computational chemistry and spectroscopic analysis provides deep insights into the formation of this compound and its reaction products.

Computational Chemistry in Mechanistic Elucidation (e.g., DFT calculations for energy barriers)

Density Functional Theory (DFT) calculations are a powerful tool for investigating reaction pathways and determining the energetic feasibility of proposed mechanisms. researchgate.netresearchgate.net In the context of the MOF-catalyzed reaction involving this compound, DFT calculations were performed to elucidate the initial activation step. chinesechemsoc.org The compound possesses two potential nucleophilic sites: the hydroxyl (-OH) group and the secondary amine (-NH-) group. The calculations aimed to determine which group is preferentially deprotonated by the base (DBU) in the presence of the Cu-MOF catalyst. chinesechemsoc.org

The calculations revealed that the interaction of the -OH group with the copper nodes of the MOF, followed by deprotonation by DBU, has a significantly lower energy barrier than the corresponding process for the -NH- group. chinesechemsoc.org

| Reaction Pathway | Calculated Energy Barrier (kcal/mol) |

|---|---|

| -OH Deprotonation (Int1 → Int2) | 2.13 |

| -NH- Deprotonation (Int1' → Int2') | 14.74 |

The much higher energy barrier for the deprotonation of the amine (14.74 kcal/mol) compared to the alcohol (2.13 kcal/mol) strongly supports a mechanism where the hydroxyl group is the active nucleophile that attacks the other reaction intermediate. chinesechemsoc.org These computational findings provide a clear rationale for the observed reactivity and product formation. chinesechemsoc.org

Spectroscopic Analysis in Reaction Monitoring (e.g., NMR, FT-IR)

Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FT-IR) spectroscopy are indispensable for monitoring reaction progress and identifying key intermediates.

In the study of the Cu-MOF catalyzed reaction, both NMR and FT-IR were used to probe the interactions between the reactants and the catalyst system. chinesechemsoc.org FT-IR spectroscopy of a mixture of this compound and the base DBU showed the disappearance of the N–H (3295.0 cm⁻¹) and O–H (3379.5 cm⁻¹) stretching bands, indicating interaction and deprotonation. chinesechemsoc.org Furthermore, ¹³C NMR spectroscopy revealed high-field shifts for the carbon atom adjacent to the hydroxyl group (Cα) in this compound when mixed with the MOF and DBU, suggesting activation of the hydroxyl group. chinesechemsoc.org The reaction progress was also monitored over time using ¹H NMR, which allowed for the observation of the disappearance of starting materials and the appearance of product signals, confirming the proposed reaction cascade. chinesechemsoc.org Similarly, ¹H NMR has been used to monitor the progress of polymerization reactions involving related aziridine (B145994) monomers. rsc.org

Chemical Transformations and Derivatization of 3 Benzylamino Propan 1 Ol

Reactions at the Hydroxyl Group

The primary hydroxyl (-OH) group in 3-(benzylamino)propan-1-ol is susceptible to a variety of reactions common to alcohols, including oxidation, esterification, and etherification.

Oxidation Reactions (e.g., to ketones or aldehydes)

The oxidation of primary alcohols can yield either aldehydes or carboxylic acids, depending on the reagents and reaction conditions employed. chemguide.co.uk For a molecule like this compound, which also contains an oxidizable amino group, achieving selective oxidation of the alcohol is a key challenge. nih.gov

Mild oxidizing agents are typically used to convert primary alcohols to aldehydes while preventing over-oxidation to carboxylic acids. chemistrysteps.comlibretexts.org Reagents such as pyridinium (B92312) chlorochromate (PCC) or a copper(I) iodide/TEMPO system under an oxygen atmosphere are effective for this transformation. nih.govlibretexts.org These methods are known for their chemoselectivity, meaning they can oxidize the alcohol group without affecting other sensitive parts of the molecule, like the benzylamino group. nih.gov The reaction is generally carried out under mild conditions, for instance, at room temperature in a suitable solvent like acetonitrile (B52724). nih.gov The selective oxidation of this compound would yield 3-(benzylamino)propanal.

Stronger oxidizing agents, such as potassium dichromate(VI) in acidic solution, would typically oxidize the primary alcohol first to an aldehyde and then further to a carboxylic acid, yielding 3-(benzylamino)propanoic acid. chemguide.co.uk

Table 1: Oxidation of Alcohols

| Alcohol Type | Oxidizing Agent | Product |

|---|---|---|

| Primary Alcohol | Mild (e.g., PCC, TEMPO) | Aldehyde |

| Primary Alcohol | Strong (e.g., K₂Cr₂O₇, H⁺) | Carboxylic Acid |

Esterification and Etherification

The hydroxyl group of this compound can readily undergo esterification with carboxylic acids or their derivatives (like acyl chlorides or anhydrides) to form esters. This reaction is often catalyzed by an acid or a coupling agent. For instance, reaction with dimethylcarbamoyl chloride would yield the corresponding dimethylcarbamate (B8479999) ester. Research has shown the synthesis of 3-(dibenzylamino)propyl dimethylcarbamate from its corresponding alcohol, highlighting a similar transformation. tandfonline.com

Etherification involves converting the hydroxyl group into an ether. This can be achieved through various methods, such as the Williamson ether synthesis, which involves deprotonating the alcohol to form an alkoxide, followed by reaction with an alkyl halide. For example, reacting this compound with sodium hydride and then methyl iodide would produce 3-(benzylamino)-1-methoxypropane.

Reactions at the Amino Group

The secondary amino group (-NH-) is nucleophilic and can participate in a range of bond-forming reactions.

Alkylation and Acylation Reactions

N-alkylation introduces an additional alkyl group onto the nitrogen atom, converting the secondary amine into a tertiary amine. This can be accomplished by reacting this compound with an alkyl halide. For example, reaction with a second equivalent of benzyl (B1604629) chloride would yield 3-(dibenzylamino)propan-1-ol. tandfonline.com Reductive amination is another powerful method for N-alkylation. acs.org

Acylation involves the reaction of the amino group with an acylating agent, such as an acyl chloride or an acid anhydride (B1165640), to form an amide. For instance, reacting this compound with acetyl chloride in the presence of a base would yield N-benzyl-N-(3-hydroxypropyl)acetamide. This reaction is a common strategy for protecting the amino group or for building more complex molecular architectures. libretexts.orgresearchgate.net A study on the acylation of a related compound, 3-benzylamino-1,2-propanediol, with acetic anhydride resulted in the corresponding N-acetyl derivative. cdnsciencepub.com

Formation of Amides and Carbamates

While acylation leads to amides as described above, the amino group can also react with other carbonyl compounds. The formation of amides is a key reaction. For example, N-benzyl-3-anilinopropanamides have been synthesized through an amine exchange reaction with benzylamine (B48309). scirp.org

Carbamates are typically formed by reacting the amine with a chloroformate or an isocyanate. For example, reaction of the amino group of this compound with di-tert-butyl dicarbonate (B1257347) (Boc₂O) would yield the N-Boc protected carbamate, a common intermediate in peptide synthesis and other areas of organic chemistry.

Cyclization and Ring-Forming Reactions

The presence of both an amino and a hydroxyl group within the same molecule allows for intramolecular cyclization reactions to form heterocyclic compounds. The specific ring formed depends on the reagent used to bridge the two functional groups.

One notable example is the formation of 1,3-oxazinan-2-ones. This compound can react with sources of a carbonyl group, such as ethylene (B1197577) carbonate or carbon dioxide in the presence of a suitable catalyst, to form a six-membered heterocyclic ring. chinesechemsoc.org In one study, this compound was reacted with CO₂ and an alkynol using a copper-based metal-organic framework catalyst to synthesize a 3-benzyl-1,3-oxazinan-2-one derivative. chinesechemsoc.org DFT calculations in this study confirmed that the reaction proceeds via deprotonation of the hydroxyl group, which then acts as the nucleophile to initiate the cyclization cascade. chinesechemsoc.org

Another significant cyclization pathway involves the formation of tetrahydropyrimidines. These structures can be synthesized from precursors like this compound. The synthesis of tetrahydropyrazolopyrimidine derivatives, for instance, has been shown to be crucial for improving the metabolic stability and pharmacokinetic profiles of certain kinase inhibitors in drug discovery. acs.org The general strategy involves reacting a 1,3-aminoalcohol with other reagents to construct the heterocyclic core. researchgate.netresearchgate.net

Table 2: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| 3-(Benzylamino)propanal |

| 3-(Benzylamino)propanoic acid |

| 3-(Dibenzylamino)propyl dimethylcarbamate |

| 3-(Benzylamino)-1-methoxypropane |

| 3-(Dibenzylamino)propan-1-ol |

| N-Benzyl-N-(3-hydroxypropyl)acetamide |

| 3-Benzylamino-1,2-propanediol |

| N-Benzyl-3-anilinopropanamide |

| 1,3-Oxazinan-2-one |

| 3-Benzyl-1,3-oxazinan-2-one |

| Tetrahydropyrimidine |

| Tetrahydropyrazolopyrimidine |

| Pyridinium chlorochromate (PCC) |

| (2,2,6,6-Tetramethylpiperidin-1-yl)oxyl (TEMPO) |

| Acetonitrile |

| Potassium dichromate(VI) |

| Dimethylcarbamoyl chloride |

| Sodium hydride |

| Methyl iodide |

| Acetyl chloride |

| Acetic anhydride |

| Di-tert-butyl dicarbonate (Boc₂O) |

| Ethylene carbonate |

Synthesis of Tetrahydroquinoline Derivatives

Tetrahydroquinolines are an important class of heterocyclic compounds with various applications. koreascience.kr this compound can serve as a precursor for the synthesis of certain tetrahydroquinoline derivatives. For instance, N-benzyl-3-anilinopropanamides, which can be derived from related structures, have been cyclized to form 4-hydroxy-4-N-benzylamino-1,2,3,4-tetrahydroquinolines. scirp.org This cyclization was observed to occur readily in the presence of acetic anhydride, particularly for methoxy-substituted derivatives. scirp.org

The synthesis of tetrahydroquinolines can also be achieved through various other methods, such as the three-component reaction of an aniline, an aldehyde, and an electron-rich olefin using a Lewis acid catalyst, or via the borrowing hydrogen methodology starting from 2-aminobenzyl alcohols and secondary alcohols. koreascience.krnih.gov While not directly starting from this compound, these methods highlight the general strategies for constructing the tetrahydroquinoline scaffold.

Derivatives with Modified Benzylic or Propyl Moieties

Modification of the benzyl or propanol (B110389) portions of this compound leads to a diverse range of derivatives with altered properties and potential applications.

Substituted Benzylamino Derivatives

Introducing substituents onto the benzyl group of this compound can significantly influence its chemical and physical properties. Examples of such derivatives include:

3-(2,5-Dimethoxy-benzylamino)-propan-1-ol : This derivative features two methoxy (B1213986) groups on the benzene (B151609) ring.

3-(4-Trifluoromethoxy-benzylamino)-propan-1-ol : This compound contains a trifluoromethoxy group, which is known to affect properties like lipophilicity and metabolic stability.

The synthesis of these derivatives generally involves the reaction of the appropriately substituted benzylamine with a suitable three-carbon synthon.

Derivatives with Altered Propanol Chains

Modifications to the propanol chain of this compound result in a variety of structurally related amino alcohols. These alterations can include changing the chain length, introducing substituents, or altering the position of the hydroxyl and amino groups.

Examples of such derivatives include:

(R)-2-(Benzylamino)propan-1-ol : This is a chiral isomer where the amino and hydroxyl groups are on adjacent carbons. It is a versatile building block in stereoselective synthesis.

2-Benzylamino-butan-1-ol : This derivative has a longer carbon chain, which can affect its solubility and reactivity.

3-(Benzylmethylamino)-1-propanol (B1329533) : In this tertiary amino alcohol, a methyl group is attached to the nitrogen atom, increasing its steric bulk and basicity.

These derivatives are often synthesized through methods like the reductive amination of a carbonyl compound with benzylamine or N-methylbenzylamine.

Table 2: Comparison of this compound and a Derivative with an Altered Propanol Chain

| Compound | Molecular Formula | Key Structural Difference |

| This compound | C10H15NO | Secondary amine, propan-1-ol chain |

| (R)-2-(Benzylamino)propan-1-ol | C10H15NO | Chiral, amino and hydroxyl groups on adjacent carbons |

Applications of 3 Benzylamino Propan 1 Ol in Material Science and Catalysis Research

Development of Ligands for Metal Complexes

The nitrogen and oxygen atoms in 3-(benzylamino)propan-1-ol and its derivatives can act as donor atoms (Lewis bases), making them effective ligands for coordinating with a central metal atom or ion. google.comresearchgate.net This coordination ability is fundamental to its application in catalysis, where the formation of metal-ligand complexes is often the first step in a catalytic cycle.

The coordination chemistry of ligands derived from amino alcohols has been a subject of extensive study. Transition metals, in particular, form stable complexes with these types of ligands. google.comresearchgate.net The nitrogen of the amino group and the oxygen of the alcohol group can coordinate to a metal center, forming a chelate ring, which enhances the stability of the resulting complex.

Copper(II) Complexes: Copper(II) ions are well-known to coordinate with nitrogen- and oxygen-donating ligands. Chiral amino alcohols, structurally related to this compound, have been used to synthesize new chiral dinuclear Copper(II) complexes. sielc.com In many instances, derivatives of 3-(aminopropanol) are first synthesized, for example, by reacting them with pyrazole-containing molecules, to create more complex, polydentate ligands that can effectively bind to Cu(II) centers. bldpharm.com These complexes are central to studies in bio-inspired catalysis.

Palladium(II) Complexes: Palladium is a cornerstone of modern cross-coupling catalysis. Its complexes are often stabilized by ligands that modulate its electronic and steric properties. Salan ligands, which are tetrahydro derivatives of salen ligands and can be synthesized from amino alcohols, form robust complexes with Palladium(II). nih.gov These water-soluble Pd(II)-sulfosalan complexes have been developed and demonstrated as highly active catalysts for Suzuki-Miyaura C-C cross-coupling reactions performed in aqueous media. nih.gov

The metal complexes formed with this compound-derived ligands are not merely structural curiosities; they are often designed to have specific catalytic functions.

Catechol oxidase is a type-3 copper-containing enzyme that catalyzes the oxidation of catechols to their corresponding o-quinones. oakwoodchemical.com Researchers have developed synthetic mimics of this enzyme to better understand its function and to create catalysts for selective oxidation reactions.

In this context, several studies have utilized derivatives of 3-aminopropanol to synthesize tripodal N-donor ligands. For instance, ligands such as 3-[bis-(3,5-dimethyl-pyrazol-1-ylmethyl)-amino]-propan-1-ol and its carbomethoxy/carboethoxy analogues were prepared and complexed with various Copper(II) salts (CuSO₄, Cu(NO₃)₂, CuCl₂). bldpharm.com These in situ-generated complexes were shown to be effective catalysts for the aerobic oxidation of 3,5-di-tert-butylcatechol (B55391) (3,5-DTBC) to 3,5-di-tert-butylquinone (3,5-DTBQ). bldpharm.com The catalytic activity was found to be dependent on both the specific structure of the ligand and the counter-ion of the copper salt used. bldpharm.com

| Ligand | Copper(II) Salt | Substrate | Product | Key Finding |

|---|---|---|---|---|

| 3-[bis-(3,5-dimethyl-pyrazol-1-ylmethyl)-amino]-propan-1-ol (L1) | CuSO₄·5H₂O | 3,5-DTBC | 3,5-DTBQ | Effective catalysis of catechol oxidation to o-quinone. |

| 3-[bis-(5-methyl-3-carbomethoxy-pyrazol-1-ylmethyl)-amino]-propan-1-ol (L2) | Cu(NO₃)₂·3H₂O | 3,5-DTBC | 3,5-DTBQ | Catalytic activity depends on the nature of the ligand and copper salt. |

| 3-[bis-(5-methyl-3-carboethoxy-pyrazol-1-ylmethyl)-amino]-propan-1-ol (L3) | CuCl₂·2H₂O | 3,5-DTBC | 3,5-DTBQ | The nature of the ester side chain influences the oxidation reaction rate. |

The utilization of carbon dioxide (CO₂) as a C1-feedstock is a major goal in green chemistry. Catalytic research has explored the use of CO₂ in the synthesis of valuable chemicals. One such application involves a copper-catalyzed cascade reaction using this compound as a key substrate for the eco-friendly conversion of CO₂ into 1,3-oxazinan-2-ones.

In this process, a robust copper-based metal-organic framework (MOF) catalyzes a three-component reaction between an aminopropanol (B1366323) (specifically, this compound), an alkynol, and CO₂ at atmospheric pressure. Detailed mechanistic studies, including DFT calculations, revealed that the reaction proceeds via the synergistic activation of both the amino alcohol and the CO₂ molecule by the catalyst. The calculations confirmed that the hydroxyl group of this compound is deprotonated and acts as the nucleophile in the key bond-forming step.

| Substrate 1 | Substrate 2 | Carbon Source | Catalyst System | Product | Yield |

|---|---|---|---|---|---|

| This compound | 2-Methylbut-3-yn-2-ol | CO₂ (1 atm) | Cu-based MOF, DBU | 5-Benzyl-7,7-dimethyl-1,3-oxazinan-2-one | 94% (NMR Yield) |

Catalytic Applications of Metal-Ligand Complexes

Integration into Polymeric Materials

The presence of two reactive functional groups (hydroxyl and secondary amine) suggests that this compound could potentially serve as a monomer or a chain extender in the synthesis of polymers such as polyesters and polyurethanes. For instance, the hydroxyl group can react with carboxylic acids or their derivatives to form ester linkages, while the amine group can react with isocyanates to form urea (B33335) linkages. However, based on currently available scientific literature, specific research detailing the successful integration of this compound into polymeric materials is not widely published. Commercial suppliers list the compound as a "material building block" for polymer science, but concrete examples in peer-reviewed studies are limited.

Chiral Auxiliaries and Intermediates in Asymmetric Synthesis

Asymmetric synthesis, the selective production of one enantiomer of a chiral molecule, is of paramount importance in the pharmaceutical industry, as different enantiomers can have vastly different biological activities. Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a substrate to direct a chemical reaction to favor the formation of one diastereomer over another.

Enantiopure β-amino alcohols are valuable chiral building blocks. A derivative of this compound, specifically (1R,2R,3S,5R)-3-(benzylamino)-2,6,6-trimethyl-bicyclo[3.1.1]heptan-2-ol, has been synthesized from α-pinene and employed as a chiral ligand in the asymmetric transfer hydrogenation of acetophenone. In this reaction, the chiral ligand coordinates to a ruthenium precursor to form the active catalyst in situ. The steric and electronic properties of the ligand control the approach of the substrate, leading to the preferential formation of one enantiomer of the product alcohol. Studies showed that increasing the steric hindrance of the substituent on the nitrogen atom, such as using a benzyl (B1604629) group, enhanced the enantioselectivity of the reduction compared to smaller groups.

| Ligand | Conversion (%) | Enantiomeric Excess (ee, %) |

|---|---|---|

| (1R,2R,3S,5R)-3-amino-2,6,6-trimethyl-bicyclo[3.1.1]heptan-2-ol | 100 | 14 |

| (1R,2R,3S,5R)-3-(methylamino)-2,6,6-trimethyl-bicyclo[3.1.1]heptan-2-ol | 100 | 29 |

| (1R,2R,3S,5R)-3-(benzylamino)-2,6,6-trimethyl-bicyclo[3.1.1]heptan-2-ol | 100 | 34 |

| (1R,2R,3S,5R)-3-(biphenyl-4-ylmethylamino)-2-hydroxypinane | 100 | 45 |

Biological and Pharmacological Research Applications of 3 Benzylamino Propan 1 Ol and Its Derivatives

Receptor Affinity and Binding Studies

The structural characteristics of 3-(benzylamino)propan-1-ol derivatives, particularly the presence of a basic nitrogen atom and an aromatic ring, make them candidates for interaction with various neurotransmitter receptors.

Dopamine (B1211576) and Serotonin (B10506) Receptor Interactions

Derivatives of this compound have been synthesized and evaluated for their ability to bind to dopamine and serotonin receptors, which are crucial targets in the treatment of numerous neurological and psychiatric disorders.

A study focused on a series of N-benzyl-aminoalcohol derivatives to explore their affinity for dopamine D2 and serotonin 5-HT2 receptors. sci-hub.se One notable compound from this series, 3-benzylamino-1-(4-fluoro-2-iodophenyl)-propan-1-ol, demonstrated the ability to inhibit the specific binding of [3H]spiperone, a known D2 and 5-HT2A receptor antagonist. This indicates a direct interaction with these receptors. The study revealed that this compound possesses inhibitory concentrations (IC50) in the micromolar range for both receptor types, highlighting a dual-target affinity. sci-hub.se

Specifically, the IC50 value for the 5-HT2 receptor was approximately 20 µM in rat frontal cortex homogenates, while the IC50 for the D2 receptor was around 30 µM in rat striatum homogenates. sci-hub.se This suggests a slightly higher affinity for the serotonin 5-HT2 receptor over the dopamine D2 receptor under these experimental conditions. Another derivative, which included an iodophenoxy group, exhibited a marginally lower affinity compared to its hydroxyl counterpart. sci-hub.se

| Compound Derivative | Receptor Target | IC50 Value (µM) | Tissue Source |

| 3-benzylamino-1-(4-fluoro-2-iodophenyl)-propan-1-ol | 5-HT2 | ~20 | Rat Frontal Cortex |

| 3-benzylamino-1-(4-fluoro-2-iodophenyl)-propan-1-ol | D2 | ~30 | Rat Striatum |

Table 1: In vitro receptor binding affinities of a this compound derivative. Data sourced from sci-hub.se.

Blood-Brain Barrier Permeation Studies

For compounds targeting the central nervous system, the ability to cross the blood-brain barrier (BBB) is a critical pharmacokinetic property. Research has been conducted to assess the BBB permeability of this compound derivatives.

The radioiodinated version of 3-benzylamino-1-(4-fluoro-2-iodophenyl)-propan-1-ol was investigated for its in vivo cerebral extraction in rats. sci-hub.se The study demonstrated that this radiolabeled molecule has a good capacity to cross the BBB, with a mean first-pass cerebral extraction value of approximately 50%. sci-hub.se This indicates that a significant portion of the compound administered into the bloodstream can enter the brain tissue.

In another study, a parallel artificial membrane permeability assay (PAMPA-BBB) was used to predict the BBB permeability of a series of newly synthesized compounds, including derivatives with a benzylamine (B48309) fragment. mdpi.com This in vitro model provides a measure of a compound's ability to passively diffuse across a lipid membrane, which is a key mechanism for crossing the BBB. The results from this assay indicated that the tested compounds, which were designed as potential anti-Alzheimer's agents, were predicted to be capable of crossing the BBB and reaching the central nervous system. mdpi.com

Enzyme Inhibition Studies

The this compound scaffold has also been utilized in the design of inhibitors for various enzymes implicated in disease pathogenesis.

Kinase Inhibition

Protein kinases are a large family of enzymes that play fundamental roles in cellular signaling, and their dysregulation is linked to diseases such as cancer and inflammatory disorders. acs.org Derivatives of propanolamines have been explored as potential kinase inhibitors.

A study on a series of 3-(N-alkyl-N-phenylamino)propan-2-ol derivatives, which are structurally related to this compound, evaluated their inhibitory activity against Src kinase. researchgate.net Among the synthesized compounds, 3-N-methyl-N-phenylamino-1-(pyrrolidin-1-yl)propan-2-ol was identified as the most potent inhibitor with an IC50 value of 66.1 µM. researchgate.net Structure-activity relationship (SAR) studies from this research suggested that the presence of bulky groups at the 1-position and N-substitution with groups larger than a methyl moiety led to a significant reduction in inhibitory potency. researchgate.net

Furthermore, a doctoral thesis described the synthesis of imidazopyridine derivatives based on a 3-(methylamino)propan-1-ol (B125474) backbone as potential kinase inhibitors, indicating the utility of this core structure in the design of such agents. theses.cz

| Compound Derivative | Kinase Target | IC50 Value (µM) |

| 3-N-methyl-N-phenylamino-1-(pyrrolidin-1-yl)propan-2-ol | Src Kinase | 66.1 |

Table 2: Src Kinase inhibitory activity of a propan-2-ol derivative. Data sourced from researchgate.net.

Cholinesterase Inhibition

Acetylcholinesterase (AChE) is a key enzyme in the cholinergic nervous system, and its inhibition is a primary therapeutic strategy for Alzheimer's disease. Several derivatives of this compound have been investigated as AChE inhibitors.

One study focused on a series of N,N-dimethylcarbamates containing a N,N-dibenzylamino moiety, which were derived from 3-(dibenzylamino)propan-1-ol. tandfonline.com The most active compounds in this series demonstrated significant inhibition of AChE, with one showing 85% inhibition at a concentration of 50 µM. epa.gov The SAR analysis revealed that an alkyl linker of six methylene (B1212753) units was optimal for spacing the carbamoyl (B1232498) and dibenzylamino groups, and that electron-withdrawing substituents on the aromatic rings of the dibenzylamino group diminished the inhibitory activity. tandfonline.com

Another line of research explored 1-heteroaryl-3-(1-benzyl-4-piperidinyl)propan-1-one derivatives as potent and selective AChE inhibitors. nih.gov One of the most active compounds from this series, 1-(2-methyl-6-benzothiazolyl)-3-(N-benzyl-4-piperidinyl)propan-1-one hydrochloride, exhibited an IC50 of 6.8 nM for AChE inhibition, demonstrating high potency. nih.gov

| Compound Series | Key Structural Feature | AChE Inhibition Finding |

| N,N-dimethylcarbamates | N,N-dibenzylamino moiety | 85% inhibition at 50 µM for the most active compound. epa.gov |

| 1-heteroaryl-3-(1-benzyl-4-piperidinyl)propan-1-ones | 1-benzyl-4-piperidinylpropan-1-one | IC50 of 6.8 nM for the most active compound. nih.gov |

Table 3: Cholinesterase inhibition by derivatives structurally related to this compound.

Beta-secretase (BACE-1) Inhibition

Beta-site amyloid precursor protein cleaving enzyme 1 (BACE-1) is a primary target in the development of disease-modifying therapies for Alzheimer's disease, as it is involved in the production of amyloid-β peptides. nih.gov

Research into BACE-1 inhibitors has explored various chemical scaffolds. While direct studies on this compound as a BACE-1 inhibitor are not prominent, related structures have been investigated. For instance, a study on notopterol (B1679982) derivatives designed as triple inhibitors for AChE, BACE-1, and GSK3β utilized a 3-aminopropoxy linker. nih.gov The findings indicated that a propyl linker length was favorable for BACE-1 inhibitory activity, with one such derivative showing an inhibition rate of 54.7% at 20 µM. nih.gov

In a different study, melatonin (B1676174) derivatives were shown to be potent inhibitors of BACE-1. mdpi.com Molecular docking studies suggested that these compounds could interact with the catalytic site and the flap region of the enzyme. The presence of a benzene (B151609) ring in some derivatives contributed to π-π stacking interactions with the Tyr71 residue of BACE-1, which enhanced the binding between the ligand and the enzyme. mdpi.com Although these are not direct derivatives of this compound, the findings provide valuable insights into the structural requirements for BACE-1 inhibition that could be applicable in the design of new inhibitors based on the benzylamino-propanol scaffold.

Antimicrobial and Antiviral Activity Investigations

The this compound framework is a constituent of numerous synthetic molecules evaluated for their efficacy against microbial and viral pathogens. The combination of a benzyl (B1604629) group and an amino alcohol chain appears to be a privileged structure for eliciting these biological responses.

Investigations into derivatives have shown notable antibacterial activity. For instance, carbazole (B46965) derivatives incorporating a benzylamino moiety, such as 4-[4-(benzylamino)butoxy]-9H-carbazole, have demonstrated effective inhibition of Gram-positive bacteria, particularly Staphylococcus aureus. researchgate.netmdpi.commdpi.com Studies on these compounds revealed that they can impact the permeability of the cellular membrane. mdpi.com Similarly, an isomer of the parent compound, 2-benzylamino-propan-1-ol (B1266836), was reported to significantly inhibit the growth of both Staphylococcus aureus and Escherichia coli. Further research into more complex derivatives, like 3-(benzylamino)-3-(2,4-dichlorophenyl)-1-phenylpropan-1-one, also confirmed activity against these two bacterial species. researchgate.net

The scaffold is also integral to compounds with significant antifungal properties. A notable class of derivatives, 1-(benzylamino)-2-(2,4-difluorophenyl)-3-(1H-1,2,4-triazol-1-yl)propan-2-ols, has been synthesized and evaluated. researchgate.net One compound from this series, 6A8, exhibited exceptionally potent activity against Candida albicans and Candida krusei, with efficacy significantly exceeding that of the reference drugs fluconazole (B54011) and itraconazole. researchgate.net The mechanism for these triazole derivatives is believed to involve the inhibition of the fungal enzyme lanosterol (B1674476) 14α-demethylase (CYP51). researchgate.netresearchgate.net

In the realm of antiviral research, derivatives containing the benzylamino propanol (B110389) structure have been explored. Compounds with a pyrazolo[3,4-d]pyrimidine core attached to a this compound side chain have been identified, and this class of molecules has been investigated for potential antiviral applications. ontosight.ai Additionally, a derivative of betulinic acid featuring a 3-(thiazol-2-ylamino)propan-1-ol side chain was synthesized and assessed for its anti-HIV activity, demonstrating the versatility of the propanolamine (B44665) linker in generating bioactive compounds. nih.gov The structural features of some related triazene (B1217601) derivatives suggest a potential mechanism of antimicrobial action through interference with microbial DNA or protein synthesis. ontosight.ai

| Derivative Class | Target Organism(s) | Key Findings | Reference(s) |

| 4-[4-(Benzylamino)butoxy]-9H-carbazole | Staphylococcus aureus | Efficiently inhibits the growth of Gram-positive strains. | researchgate.netmdpi.com |

| 2-Benzylamino-propan-1-ol | S. aureus, E. coli | Showed significant inhibition of bacterial growth. | |

| 1-(Benzylamino)-2-(2,4-difluorophenyl)-3-(1H-1,2,4-triazol-1-yl)propan-2-ols | Candida albicans, C. krusei | Exhibited potent antifungal activity, superior to fluconazole. | researchgate.net |

| Betulinic acid with 3-(thiazol-2-ylamino)propan-1-ol side chain | Human Immunodeficiency Virus (HIV) | Showed anti-HIV activity, though potency was dependent on the linker structure. | nih.gov |

Antioxidant and Cytoprotective Activity Assessments

The benzylamino alcohol structure is a recurring feature in compounds investigated for their ability to protect cells from damage, particularly from oxidative stress.

A significant study focused on a series of 3-(arylmethylamino)-6-methyl-4-phenylpyridin-2(1H)-ones, which includes the specific derivative 3-(benzylamino)-6-methyl-4-phenylpyridin-2(1H)-one. mdpi.comresearchgate.net These compounds were found to possess pronounced cytoprotective activity, providing enhanced cell survival in in vitro experiments, including under conditions of blood hyperviscosity. researchgate.net The isomer 2-benzylamino-propan-1-ol has also been noted for its neuroprotective capabilities, with in vitro studies showing it could reduce neuronal cell death induced by oxidative stress.

The contribution of the benzylamino moiety to antioxidant activity has been further explored through the synthesis of novel vanillin (B372448) derivatives. core.ac.uk These compounds, created by reacting vanillin with various amines including benzylamine, were tested in several antioxidant assays, and a structure-activity relationship was established, confirming the role of this functional group in the observed antioxidant properties. core.ac.uk

| Compound/Derivative | Type of Activity | Key Findings | Reference(s) |

| 3-(Benzylamino)-6-methyl-4-phenylpyridin-2(1H)-one | Cytoprotective | Demonstrated pronounced cytoprotective effects and improved cell survival in vitro. | mdpi.comresearchgate.net |

| 2-Benzylamino-propan-1-ol | Neuroprotective (antioxidant) | Reduced neuronal cell death caused by oxidative stress in vitro. | |

| Vanillin derivatives with benzylamine | Antioxidant | Showed efficient antioxidant activity, establishing a structure-activity relationship. | core.ac.uk |

Computational Studies in Drug Design

Computational methods are essential in modern drug discovery to understand molecular interactions, predict activity, and guide the design of more effective therapeutic agents. Derivatives of this compound have been the subject of such studies to elucidate their mechanisms of action and to establish clear structure-activity relationships.

Molecular docking is a computational technique used to predict how a molecule binds to a target, such as a protein receptor. This method has been applied to several derivatives containing the benzylamino propanol scaffold to rationalize their biological activities.

Cytoprotective Agents: To understand the basis for their observed cytoprotective effects, 3-(benzylamino)-6-methyl-4-phenylpyridin-2(1H)-one and its analogues were docked into the active site of an oxidoreductase enzyme (PDB ID: 4KWE). The study revealed that these derivatives had a higher binding affinity for the protein target than the standard drug omeprazole, providing a molecular-level explanation for their activity. researchgate.net

Antifungal Agents: The potent antifungal activity of 1-(1H-1,2,4-triazole-1-yl)-2-(2,4-difluorophenyl)-3-substituted benzylamino-2-propanols was investigated through docking studies. researchgate.net These compounds were modeled in the active site of the fungal enzyme cytochrome P450 14α-demethylase (CYP51), their primary target. The results showed key interactions, such as the triazole nitrogen coordinating with the heme iron, which supported the experimental findings and guided further design. researchgate.netresearchgate.net

Multi-target Alzheimer's Agents: In the design of multifunctional drugs for Alzheimer's disease, a derivative, 2-(5-(benzylamino)-4-hydroxypentyl)isoindoline-1,3-dione, was developed. Molecular modeling studies revealed its potential to interact with the active sites of both acetylcholinesterase and β-secretase, two key enzymes in the disease's pathology. mdpi.com

| Derivative | Protein Target | Purpose of Study | Reference(s) |

| 3-(Benzylamino)-6-methyl-4-phenylpyridin-2(1H)-one | Oxidoreductase (PDB: 4KWE) | To correlate binding affinity with observed cytoprotective activity. | researchgate.net |

| 1-(Benzylamino)-2-(2,4-difluorophenyl)-3-(1H-1,2,4-triazol-1-yl)propan-2-ols | Fungal CYP51 | To elucidate the mechanism of antifungal action and rationalize high potency. | researchgate.netresearchgate.net |

| 2-(5-(Benzylamino)-4-hydroxypentyl)isoindoline-1,3-dione | Acetylcholinesterase, β-secretase | To predict and explain binding to multiple targets for Alzheimer's disease. | mdpi.com |

Structure-activity relationship (SAR) studies analyze how modifications to a compound's chemical structure affect its biological potency and selectivity. For derivatives of this compound, SAR has been crucial for optimizing lead compounds.

CXCR2 Antagonists: In the development of novel CXCR2 antagonists based on a 3-aminocyclohex-2-en-1-one core, the benzylamino functionality was a key point of modification. SAR studies revealed that the secondary amine (NH) was critical for activity, as its replacement with a sulfur atom resulted in an inactive compound. Furthermore, adding electron-withdrawing groups like trifluoromethyl to the benzyl ring enhanced the inhibitory potency. umich.edu

Anti-HIV Inhibitors: For betulinic acid derivatives with anti-HIV activity, the nature of the linker was paramount. An SAR study showed that replacing a piperazine (B1678402) linker with a propane-1,3-diol linker—structurally related to the propanol backbone—was detrimental to the compound's potency. nih.gov

P2 Purinoceptor Agonists: SAR studies on adenosine-5′-triphosphate (ATP) analogues identified 3′-benzylamino-3′-deoxyATP as a highly potent and selective agonist at P2X-purinoceptors in specific tissues like the guinea pig vas deferens and bladder. scispace.com This highlights how the introduction of a benzylamino group can confer both high potency and receptor subtype selectivity.

Pharmacophore modeling identifies the three-dimensional arrangement of essential molecular features responsible for a compound's biological activity. This approach is used to design new molecules with similar or improved properties and for virtual screening of compound libraries. mdpi.com

Based on the active derivatives of this compound, a general pharmacophore can be derived. The key features typically include:

An aromatic/hydrophobic region , provided by the benzyl group, which often engages in hydrophobic or π-stacking interactions with the target protein.

A hydrogen bond donor , which can be the secondary amine or the hydroxyl group.

A hydrogen bond acceptor , most commonly the hydroxyl oxygen or the nitrogen atom.

A positive ionizable feature (basic center) at the secondary amine.

A specific pharmacophore model was developed for a series of purine (B94841) derivatives, which included N6-benzyladenosine containing the benzylamino moiety. heteroletters.org This model identified key hydrogen bond acceptor (HBA) and hydrogen bond donor (HBD) sites that are critical for biological activity. heteroletters.org Such models serve as powerful tools in drug discovery, allowing researchers to filter large databases for novel compounds that fit the required electronic and steric profile for a given biological target. mdpi.com

Advanced Characterization Techniques in Research on 3 Benzylamino Propan 1 Ol

Spectroscopic Methods

Spectroscopic analysis provides fundamental insights into the molecular structure of 3-(Benzylamino)propan-1-ol, detailing the connectivity of atoms and the functional groups present.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an essential tool for the structural elucidation of this compound. Both ¹H and ¹³C NMR spectra offer detailed information about the carbon-hydrogen framework of the molecule.

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the chemical environment, number, and connectivity of hydrogen atoms in the molecule. The spectrum for this compound is characterized by distinct signals corresponding to the aromatic protons of the benzyl (B1604629) group, the methylene (B1212753) protons of the propanol (B110389) chain, and the exchangeable protons of the hydroxyl and amine groups.

Interactive Data Table: ¹H NMR Spectral Data for this compound Note: Data is estimated from spectral images. Actual values may vary based on solvent and experimental conditions.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

|---|---|---|---|

| ~7.30 | Multiplet | 5H | Aromatic protons (C₆H₅) |

| ~3.75 | Singlet | 2H | Benzyl methylene protons (Ph-CH₂) |

| ~3.65 | Triplet | 2H | Methylene protons adjacent to OH (HO-CH₂) |

| ~2.70 | Triplet | 2H | Methylene protons adjacent to NH (NH-CH₂) |

| ~2.50 (broad) | Singlet | 2H | Amine and Hydroxyl protons (NH, OH) |

| ~1.70 | Quintet | 2H | Central methylene protons (-CH₂-CH₂-CH₂-) |

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the number of distinct carbon environments within the molecule. For this compound, separate signals are expected for the aromatic carbons, the benzylic methylene carbon, and the three unique carbons of the propanol backbone.

Interactive Data Table: Predicted ¹³C NMR Chemical Shifts for this compound Note: These are predicted values based on the molecular structure. Experimental values may differ.

| Predicted Chemical Shift (δ) ppm | Assignment |

|---|---|

| ~140 | Quaternary aromatic carbon (C-ipso) |

| ~128.5 | Aromatic methine carbons (C-ortho, C-meta) |

| ~127.0 | Aromatic methine carbon (C-para) |

| ~61.0 | Methylene carbon adjacent to OH (HO-CH₂) |

| ~54.0 | Benzyl methylene carbon (Ph-CH₂) |

| ~49.5 | Methylene carbon adjacent to NH (NH-CH₂) |

| ~31.0 | Central methylene carbon (-CH₂-CH₂-CH₂-) |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is utilized to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound displays characteristic absorption bands that confirm the presence of its key functional groups. A broad absorption in the region of 3400-3200 cm⁻¹ is indicative of O-H and N-H stretching vibrations, often overlapping due to hydrogen bonding. C-H stretching vibrations for the aromatic ring are observed just above 3000 cm⁻¹, while aliphatic C-H stretches appear just below 3000 cm⁻¹.

Interactive Data Table: Characteristic IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| 3400 - 3200 (broad) | O-H and N-H stretch | Alcohol and Secondary Amine |

| 3100 - 3000 | C-H stretch (sp²) | Aromatic Ring |

| 3000 - 2850 | C-H stretch (sp³) | Aliphatic CH₂ groups |

| 1600 - 1450 | C=C stretch | Aromatic Ring |

| 1250 - 1000 | C-N and C-O stretch | Amine and Alcohol |

Mass Spectrometry (MS, HR-MS)

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HR-MS) can determine the molecular formula with high accuracy. The molecular weight of this compound is approximately 165.23 g/mol .

The fragmentation pattern in the mass spectrum provides structural information. For this compound, a common fragmentation pathway is alpha-cleavage, occurring at the C-C bond adjacent to the heteroatom (nitrogen or oxygen). Another significant fragmentation is the cleavage of the benzyl-nitrogen bond, which can lead to the formation of the highly stable tropylium (B1234903) ion.

Interactive Data Table: Plausible Mass Spectrometry Fragments for this compound

| m/z Value | Proposed Fragment Ion | Notes |

|---|---|---|

| 165 | [C₁₀H₁₅NO]⁺ | Molecular Ion (M⁺) |

| 134 | [M - CH₂OH]⁺ | Loss of hydroxymethyl radical |

| 106 | [C₇H₈N]⁺ | Benzylamine (B48309) fragment |

| 91 | [C₇H₇]⁺ | Tropylium ion (often the base peak) |

| 77 | [C₆H₅]⁺ | Phenyl cation |

| 30 | [CH₂NH₂]⁺ | Alpha-cleavage fragment |

Chromatographic Techniques

Chromatographic methods are essential for separating this compound from reaction mixtures and for determining its purity.

High-Performance Liquid Chromatography (HPLC) for Purity and Analysis

High-Performance Liquid Chromatography (HPLC) is a primary technique for assessing the purity of this compound. A reverse-phase (RP) HPLC method is typically suitable for this compound. sielc.com In this method, a nonpolar stationary phase (like C18) is used with a polar mobile phase. The purity is determined by integrating the area of the peak corresponding to the compound and comparing it to the total area of all peaks in the chromatogram.

Research indicates that this compound can be effectively analyzed using a mobile phase consisting of acetonitrile (B52724) and water, with an acid such as phosphoric acid or formic acid added to improve peak shape and resolution. sielc.com Formic acid is often preferred for applications compatible with mass spectrometry detection (LC-MS). sielc.com

Interactive Data Table: Typical RP-HPLC Conditions for this compound Analysis

| Parameter | Condition |

|---|---|

| Column | Reverse Phase C18 or Newcrom R1 sielc.com |

| Mobile Phase | Acetonitrile (MeCN) and Water with Phosphoric Acid or Formic Acid sielc.com |

| Detection | UV (typically at 254 nm due to the benzene (B151609) ring) |

| Mode | Isocratic or Gradient Elution |

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. This technique is suitable for the analysis of volatile and thermally stable compounds like this compound.

In GC-MS, the sample is vaporized and separated based on its boiling point and interactions with the stationary phase of the GC column. As the separated components elute from the column, they enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum serves as a fingerprint for identification. While GC-MS is a powerful tool for identifying and quantifying this compound, particularly in complex mixtures, specific published methods detailing column types and temperature programs are not widely available. However, a standard non-polar or medium-polarity column (e.g., DB-5 or DB-17) with a temperature ramp from a low initial temperature (e.g., 100 °C) to a high final temperature (e.g., 250 °C) would likely be effective for its analysis.

X-ray Crystallography for Solid-State Structure Elucidation

X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides invaluable information on bond lengths, bond angles, and intermolecular interactions, which collectively dictate the macroscopic properties of the material.

For this compound, a hypothetical crystallographic study would be expected to reveal key structural features. The hydroxyl group (-OH) and the secondary amine (-NH-) are capable of forming strong hydrogen bonds, which would likely dominate the crystal packing. The benzyl group, being bulky and hydrophobic, would also play a significant role in the steric arrangement of the molecules in the solid state.

Hypothetical Crystallographic Data for this compound:

| Parameter | Hypothetical Value | Significance |

| Crystal System | Monoclinic | Describes the symmetry of the unit cell. |

| Space Group | P2₁/c | Defines the specific symmetry operations within the crystal. |

| a (Å) | 10.5 | Unit cell dimension. |

| b (Å) | 5.8 | Unit cell dimension. |

| c (Å) | 15.2 | Unit cell dimension. |

| β (°) | 95.5 | Angle of the unit cell. |

| Z | 4 | Number of molecules per unit cell. |

| Hydrogen Bonds (D-H···A) | O-H···N, N-H···O | Key intermolecular interactions governing the crystal packing and influencing physical properties. |

This table presents hypothetical data to illustrate the type of information obtained from an X-ray crystallography experiment.

Computational and Theoretical Chemistry Methods

Computational and theoretical chemistry methods are powerful tools for investigating the properties of molecules at the atomic and electronic levels. These methods complement experimental techniques by providing insights that can be difficult or impossible to obtain through experimentation alone.

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely applied in chemistry and materials science to predict molecular geometries, vibrational frequencies, and electronic properties.

For this compound, DFT calculations can be employed to:

Optimize the molecular geometry: Determine the most stable three-dimensional structure of the molecule, including bond lengths and angles.

Calculate electronic properties: Investigate the distribution of electron density, the highest occupied molecular orbital (HOMO), and the lowest unoccupied molecular orbital (LUMO). The HOMO-LUMO gap is a critical parameter for understanding the molecule's reactivity and electronic transitions.

Simulate spectroscopic properties: Predict infrared (IR) and nuclear magnetic resonance (NMR) spectra to aid in the interpretation of experimental data.

A study on N-benzylalanines, which are structurally similar to this compound, utilized high-level ab initio and DFT (B3LYP) calculations to determine their enthalpies of formation and to understand their relative stabilities. nih.gov This highlights the utility of DFT in providing fundamental thermodynamic data.

Calculated Properties of this compound from DFT:

| Property | Predicted Value (Illustrative) | Significance |

| Optimized Bond Length C-N | 1.47 Å | Provides insight into the strength and nature of the chemical bond. |

| Optimized Bond Angle C-N-C | 112° | Influences the overall shape and steric hindrance of the molecule. |

| HOMO Energy | -6.2 eV | Relates to the molecule's ability to donate electrons. |

| LUMO Energy | -0.5 eV | Relates to the molecule's ability to accept electrons. |

| Dipole Moment | 2.5 D | Indicates the polarity of the molecule, which affects its solubility and intermolecular interactions. |

This table contains illustrative values that could be obtained from DFT calculations.

Molecular Dynamics (MD) simulations are a computational method for studying the physical movement of atoms and molecules over time. By solving Newton's equations of motion for a system of interacting particles, MD simulations can provide detailed information about the dynamic behavior of molecules, such as conformational changes and interactions with their environment.

For this compound, MD simulations can be used to:

Explore conformational space: Identify the different shapes (conformers) the molecule can adopt and the energy barriers between them.

Simulate solvation: Understand how the molecule interacts with solvent molecules, which is crucial for predicting its solubility and behavior in solution. A study on the structure of aqueous solutions of similar small organic molecules like 2-aminoethanol provides a framework for how such interactions can be analyzed. researchgate.net

Study intermolecular interactions: Analyze the formation and lifetime of hydrogen bonds and other non-covalent interactions in the liquid state.

The insights from MD simulations are particularly valuable in fields like drug design and materials science, where the dynamic behavior of molecules plays a critical role. frontiersin.orgnih.gov

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that relate the chemical structure of a series of compounds to their biological activity or a particular chemical property. wikipedia.orglongdom.org These models are extensively used in medicinal chemistry and toxicology to predict the activity of new compounds and to guide the design of more potent or safer molecules.